2-Butanethiol, 4-ethoxy-2-methyl-
CAS No.: 841262-46-2
Cat. No.: VC19011809
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 841262-46-2 |
|---|---|
| Molecular Formula | C7H16OS |
| Molecular Weight | 148.27 g/mol |
| IUPAC Name | 4-ethoxy-2-methylbutane-2-thiol |
| Standard InChI | InChI=1S/C7H16OS/c1-4-8-6-5-7(2,3)9/h9H,4-6H2,1-3H3 |
| Standard InChI Key | LBLXBOOUKUTZJE-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCC(C)(C)S |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Butanethiol, 4-ethoxy-2-methyl- belongs to the class of alkanethiols, featuring a sulfur atom bonded to a hydrogen atom (-SH) within a branched carbon framework. The compound’s IUPAC name derives from its 4-ethoxy and 2-methyl substituents on a butane backbone. Its molecular structure is represented as follows:
Molecular Formula: C₇H₁₆OS
Molecular Weight: 148.27 g/mol
Exact Mass: 148.092 g/mol
CAS Registry Number: 841262-46-2
Physicochemical Properties
Key physical properties of 2-Butanethiol, 4-ethoxy-2-methyl- are summarized below:
| Property | Value | Source |
|---|---|---|
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Flash Point | Not Available | |
| LogP (Octanol/Water) | 2.121 | |
| Polar Surface Area | 48.03 Ų |
The compound’s relatively high logP value (2.121) suggests moderate lipophilicity, which influences its solubility and partitioning behavior in biological systems .
Synthesis and Reaction Mechanisms
Synthetic Routes
The primary synthesis method involves the acid-catalyzed reaction of 2-methyl-1-butene with ethanol, yielding 2-Butanethiol, 4-ethoxy-2-methyl- through electrophilic addition. This process leverages the reactivity of alkenes in the presence of Brønsted acids to form thioether linkages. Alternative methods may involve thiol-ene click chemistry or nucleophilic substitution reactions, though these are less commonly reported.
Thermodynamic and Kinetic Data
Thermodynamic properties of related thiols, such as 4-methoxy-2-methyl-2-butanethiol (CAS 94087-83-9), provide insights into the behavior of 2-Butanethiol, 4-ethoxy-2-methyl- under varying conditions :
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfG° (Formation) | -73.13 | kJ/mol | |
| ΔfH° gas (Formation) | -269.66 | kJ/mol | |
| Boiling Point | 418.73 | K | |
| Heat Capacity (Cₚ,gas) | 229.73–296.29 | J/mol×K |
These values underscore the compound’s stability and reactivity in gaseous phases, though direct measurements for the ethoxy variant remain limited .
Applications in Industry and Research
Flavor and Fragrance Industry
The compound’s potent odor profile makes it valuable in flavoring agents and perfumes. Its sulfur-containing structure contributes to fruity or savory notes, often used to enhance sensory characteristics in processed foods and cosmetics.
Comparative Analysis with Structural Analogs
The table below contrasts 2-Butanethiol, 4-ethoxy-2-methyl- with similar organosulfur compounds:
The ethoxy group in 2-Butanethiol, 4-ethoxy-2-methyl- distinguishes it from analogs, altering its volatility and sensory properties .
Future Research Directions
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Toxicological Profiling: Comprehensive in vivo studies to assess chronic toxicity.
-
Synthetic Optimization: Development of greener catalytic methods to enhance yield.
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Application Expansion: Exploration of roles in polymer chemistry or drug delivery systems.
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